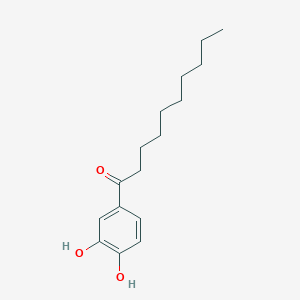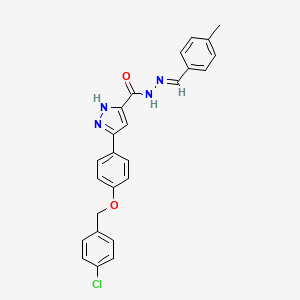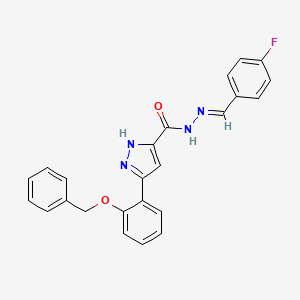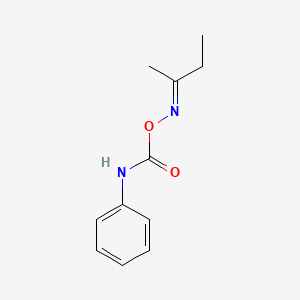
1-(3,4-Dihydroxyphenyl)-1-decanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-1-decanone is an organic compound characterized by the presence of a decanone chain attached to a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-1-decanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with a decanone derivative under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-1-decanone undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-1-decanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-1-decanone exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-1-decanone can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)-1-ethanone: A shorter chain analog with similar antioxidant properties.
1-(3,4-Dihydroxyphenyl)-1-propanone: Another analog with potential anti-inflammatory effects.
1-(3,4-Dihydroxyphenyl)-1-butanone: Known for its potential anticancer activity.
The uniqueness of this compound lies in its longer decanone chain, which may influence its solubility, bioavailability, and overall biological activity.
Properties
CAS No. |
2754-54-3 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-14(17)13-10-11-15(18)16(19)12-13/h10-12,18-19H,2-9H2,1H3 |
InChI Key |
MAAOXUGFTUYHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)
![ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016552.png)


![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)


![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)
![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)
